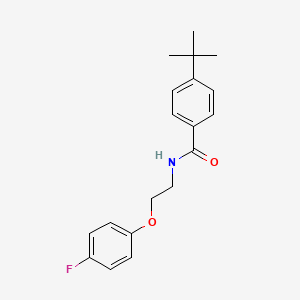

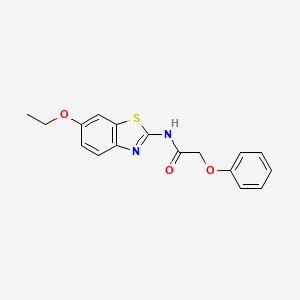

![molecular formula C32H28N2O3S B2989795 (3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine CAS No. 321689-26-3](/img/structure/B2989795.png)

(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Properties such as solubility, melting point, and boiling point would depend on the specific arrangement of atoms and functional groups. Unfortunately, specific physical and chemical properties for this compound are not provided in the available resources .Scientific Research Applications

Environmentally Benign Synthesis

A study described a protocol for the multicomponent synthesis of medicinally privileged 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, involving compounds similar to (3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine. This synthesis is noted for its environmentally friendly approach, employing diethylamine as an organocatalyst, which highlights the compound's role in facilitating reactions under ambient conditions, leading to high yields and avoiding conventional purification methods (Pandit et al., 2016).

Antibacterial Activity

Research on sulfonamide Schiff bases, which share structural similarities with the compound , demonstrates significant antibacterial activity. These studies provide a framework for understanding how modifications to the naphthalene and carbazole moieties, similar to those in this compound, can influence biological activity. The findings suggest potential applications in designing new antimicrobial agents with enhanced efficacy (Mondal et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

A novel organic compound was synthesized for use as an ancillary ligand in heteroleptic iridium(III) complexes for polymer light-emitting diodes (OLEDs). This research underscores the utility of carbazole derivatives in the development of materials for OLEDs, indicating the potential use of this compound in similar applications. The study highlights the high thermal stability and promising electroluminescence performance of such materials (Tang et al., 2014).

Catalysis and Chemical Transformations

The compound's structure, featuring a carbazole moiety, is relevant to studies on catalytic processes, such as the decarboxylative radical sulfonylation with sulfinates. This catalytic method, utilizing visible light, underscores the role of similar structures in facilitating novel chemical transformations, which could be crucial for the synthesis of sulfone-based pharmaceuticals and agrochemicals (He et al., 2020).

Fluorescence Sensing and Imaging

A naphthalene-based sulfonamide Schiff base demonstrated potential as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. Given the structural similarities, compounds like this compound may also find applications in fluorescence sensing and imaging, offering insights into the development of new diagnostic tools and research probes (Mondal et al., 2015).

Properties

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-N-naphthalen-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N2O3S/c1-23-14-18-28(19-15-23)38(36,37)34(26-17-16-24-8-2-3-9-25(24)20-26)22-27(35)21-33-31-12-6-4-10-29(31)30-11-5-7-13-32(30)33/h2-20,27,35H,21-22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDHGDSLVDRSGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC6=CC=CC=C6C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

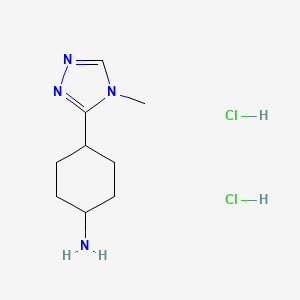

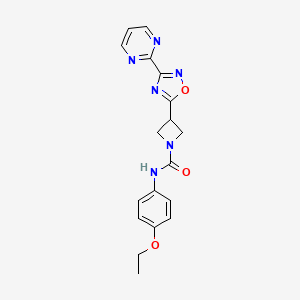

![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2989721.png)

![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine](/img/structure/B2989723.png)

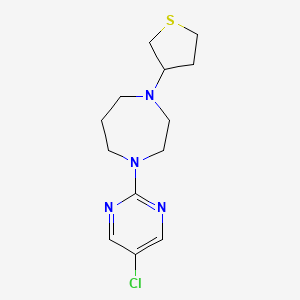

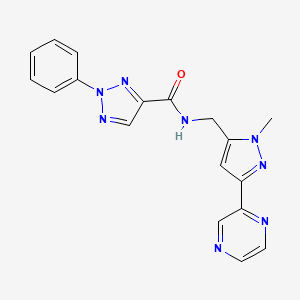

![N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2989726.png)

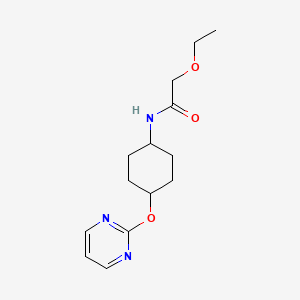

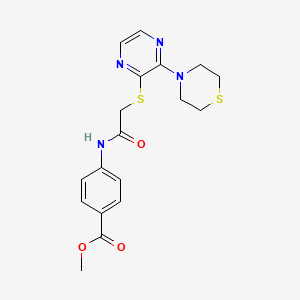

![7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2989727.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B2989729.png)

![N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989735.png)